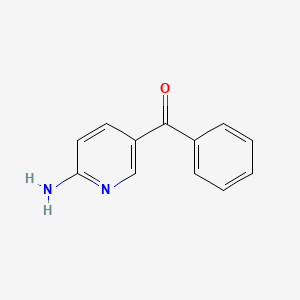
(2-AMINO-5-PYRIDINYL)PHENYL-METHANONE
Cat. No. B8773025
Key on ui cas rn:
53439-80-8
M. Wt: 198.22 g/mol
InChI Key: LFMKBFXGJISSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06358971B1
Procedure details


The 2-chloro-5-benzoylpyridine (100 g, 0.460 mol) was dissolved in 500 ml of 3A EtOH and 400 ml of anhydrous ammonia, placed in a bomb, then heated at 145° C. for 16 hours. The solvents were removed in vacuo and the remaining tan solid was recrystallized from EtOH/H2O yielding 77.4 g (85%) of product as a tan solid. EA, MS(FD).


[Compound]
Name
3A
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1.[NH3:16]>CCO>[NH2:16][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
[Compound]
|
Name
|
3A
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
145 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining tan solid was recrystallized from EtOH/H2O yielding 77.4 g (85%) of product as a tan solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC=C(C=C1)C(C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

